N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
描述
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as CB-839, is a small molecule inhibitor of glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in the process of cancer cell metabolism. CB-839 has been shown to have potential in cancer therapy and has been the subject of extensive scientific research.
作用机制
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide works by inhibiting the activity of glutaminase, an enzyme that is essential for cancer cell metabolism. By blocking the conversion of glutamine to glutamate, this compound reduces the availability of glutamate, which is necessary for the growth and survival of cancer cells. This leads to a decrease in the production of ATP and other metabolites that are required for cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other metabolites in cancer cells, leading to a decrease in ATP production and cell proliferation. This compound has also been shown to induce autophagy, a process by which cells recycle their own components to generate energy. In addition, this compound has been found to increase the sensitivity of cancer cells to other treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including those that are resistant to other treatments. It has also been found to have a favorable safety profile in preclinical studies. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of focus is the development of combination therapies that include this compound and other treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
科学研究应用
N-(2-chlorobenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have potential in cancer therapy, particularly in the treatment of solid tumors. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including those that are resistant to other treatments. This compound has been studied in various types of cancer, including pancreatic cancer, lung cancer, and renal cell carcinoma.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-25(30(27,28)20-13-11-19(29-2)12-14-20)18-9-7-16(8-10-18)22(26)24-15-17-5-3-4-6-21(17)23/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQHBRJTBJSQAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。